N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
"N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide" is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates three key components:
- 6-Phenylpyrimidin-4-yl substituent: A pyrimidine ring substituted with a phenyl group at the 6-position, commonly associated with kinase inhibition or DNA-intercalating activity.
- 5-Methyl-1,3,4-thiadiazol-2-yl moiety: A sulfur- and nitrogen-containing heterocycle linked to the azetidine carboxamide, known for enhancing metabolic stability and antimicrobial properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-11-21-22-17(25-11)20-16(24)13-8-23(9-13)15-7-14(18-10-19-15)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMJFFKHFAKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and pyrimidinyl fragments. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: Involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with carboxylic acid derivatives.
Cyclization Reactions: To form the azetidine ring, cyclization reactions are employed, often using strong bases or acids.
Coupling Reactions: The pyrimidinyl group is typically introduced through coupling reactions with phenyl derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution Reactions: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Halogenated derivatives, alkylated compounds, and other substituted variants.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.
Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been explored for its therapeutic potential.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules (listed in ), focusing on key functional groups, hypothesized mechanisms, and structure-activity relationships (SAR).
Table 1: Structural and Functional Comparison
| Compound Name (Abbreviated) | Core Structure | Key Substituents | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Azetidine-carboxamide | 6-Phenylpyrimidine, 5-methylthiadiazole | Kinase inhibition, antimicrobial |
| 7-(2-Fluorophenyl)-4H,7H-triazolo[1,5-a]pyrimidine-5-carboxylic acid | Triazolopyrimidine | 2-Fluorophenyl, carboxylic acid | Antiviral, anti-inflammatory |
| 4-Piperidinecarboxamide, 1-[2-(3,5-dimethylpyrazol-1-yl)acetyl]- | Piperidine-carboxamide | Pyrazolyl-acetyl | CNS modulation (e.g., GABAergic) |
| 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide | Pyrimidine-thioether | Hydroxypyrimidine, isoxazole | Antifungal, enzyme inhibition |
| N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide | Thiadiazole-thioether | Methylthiadiazole, phenylacetamide | Antibacterial, ROS scavenging |
| 5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine | Dioxazine | Acetylaminophenylsulfonyl | Protease inhibition, anti-diabetic |
Key Insights
Core Heterocycles :
- The target compound’s azetidine core (4-membered ring) may confer greater rigidity and metabolic stability compared to the piperidine (6-membered ring) in compound 2, which is more flexible and prone to oxidative metabolism .
- Pyrimidine derivatives (compounds 1, 3, and target) are associated with nucleic acid mimicry, but substitution patterns dictate specificity. For example, the target’s 6-phenylpyrimidine likely enhances hydrophobic binding in kinase pockets, whereas the triazolopyrimidine in compound 1 may favor viral protease inhibition due to its planar structure .
Functional Group Impact :
- Thiadiazole vs. Thioether : The target’s 5-methyl-1,3,4-thiadiazole (electron-deficient) may improve oxidative stability compared to the thioether linkage in compound 4, which is susceptible to sulfoxidation .
- Carboxamide vs. Carboxylic Acid : The target’s carboxamide group (neutral pH) likely enhances cell permeability versus the ionized carboxylic acid in compound 1, which may limit bioavailability despite stronger polar interactions .
Substituent Effects :
- Fluorine in compound 1’s 2-fluorophenyl group could enhance binding affinity via hydrophobic and halogen-bonding interactions, but may reduce solubility compared to the target’s unsubstituted phenyl group.
- The acetylated sulfonamide in compound 5 suggests a protease-targeting mechanism, contrasting with the target’s kinase-focused design .
Research Findings and Limitations
- Hypotheses vs. Empirical Data : While SAR trends can be inferred, direct biological data (e.g., IC50, MIC values) for the target compound and analogs are absent in the provided evidence. For instance, compound 3’s hydroxypyrimidine-thioether motif is structurally similar to antifungals like flucytosine, but without activity data, this remains speculative .
- Contradictions : The piperidine-carboxamide (compound 2) and azetidine-carboxamide (target) may target overlapping pathways (e.g., kinase inhibition), but divergent ring sizes could lead to distinct selectivity profiles. Experimental validation is critical to resolve such ambiguities.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- CAS Number : Not specifically listed; however, related compounds are referenced in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. The compound of interest has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study published in Frontiers in Chemistry evaluated several derivatives of 1,3,4-thiadiazole for their cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M phase arrest |
| Compound B | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity through various mechanisms such as cell cycle arrest and apoptosis induction .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : Some derivatives have been shown to inhibit KSP, which is crucial for mitotic spindle function during cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Down-regulation of Key Proteins : The compound has been reported to down-regulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are involved in tumor growth and metastasis .
- Induction of Reactive Oxygen Species (ROS) : Compounds with similar structures have demonstrated the ability to induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves cyclization reactions under reflux conditions. For example, thiadiazole derivatives are often synthesized using acetonitrile as a solvent, followed by cyclization in dimethylformamide (DMF) with iodine and triethylamine as catalysts . Key steps include:
- Reagent selection : Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and phenylhydrazine derivatives as precursors.
- Temperature control : Reflux for 1–3 minutes to initiate cyclization.
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Analytical workflow :
- 1H/13C NMR : To confirm the azetidine and thiadiazole ring systems, analyze proton environments (e.g., methyl groups at δ 2.5 ppm) and carbon signals (e.g., thiadiazole C-S peaks at δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical values).
- IR spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations .
Q. What are the established protocols for evaluating the compound’s in vitro biological activity?
- Assay design :
- Antimicrobial testing : Follow CLSI guidelines using broth microdilution (e.g., MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ calculations .
- Antioxidant activity : DPPH radical scavenging assays at pH 7.4 to mimic physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Approach :
- Substituent modification : Replace the 5-methyl group on the thiadiazole ring with ethyl or halogen groups to assess hydrophobicity/electron effects on bioactivity .
- Scaffold hybridization : Integrate pyrimidine or azetidine moieties from related antitumor agents (e.g., pyrimidin-4-yl derivatives) to improve target binding .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or microbial enzymes .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Resolution strategies :
- Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4 for antimicrobial tests, as activity may vary with acidity) .
- Batch consistency : Verify compound purity (>95% via HPLC) and solvent effects (e.g., DMSO vs. aqueous solutions) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanistic pathways (e.g., ROS modulation vs. DNA intercalation) .
Q. What advanced methodologies are recommended for studying the compound’s metabolic stability and toxicity?
- Techniques :
- Hepatocyte incubation : Assess metabolic half-life (t₁/₂) using human liver microsomes and LC-MS/MS to identify metabolites .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- In vivo models : Zebrafish embryos for acute toxicity screening (LD₅₀) before rodent studies .
Q. How can the compound’s selectivity for specific molecular targets (e.g., kinases) be evaluated?
- Experimental design :
- Kinase profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive binding assays .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein stability post-treatment .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map downstream pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
